molecular formula C8H8Br2 B1315802 1-Bromo-3-(2-bromoethyl)benzene CAS No. 40422-70-6

1-Bromo-3-(2-bromoethyl)benzene

Cat. No.: B1315802
CAS No.: 40422-70-6
M. Wt: 263.96 g/mol
InChI Key: ZDWCLHJHUMKCQS-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-bromoethyl)benzene” is an organobromine compound . It is also known as “3-Bromo-1-(2-bromoethyl)benzene” or "3-Bromophenethyl bromide" .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8Br2 . The structure of this compound can be represented as BrC6H4CH2CH2Br . More detailed structural information can be found in databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 263.96 g/mol . Other computed properties include a XLogP3-AA of 3.6, zero hydrogen bond donor count, zero hydrogen bond acceptor count, and a rotatable bond count of 2 .

Scientific Research Applications

Gas-Phase Elimination Kinetics

The study of gas-phase elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which are closely related to 1-Bromo-3-(2-bromoethyl)benzene, was conducted. This research focused on understanding the homogeneous, unimolecular reactions and the impact of the phenyl group in these processes (Chuchani & Martín, 1990).

Synthesis of Complex Organic Compounds

This compound plays a role in the synthesis of complex organic compounds. For example, its derivatives were used in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating its utility in organometallic chemistry (Fink et al., 1997).

Development of Fluorescence Properties

The compound's derivatives have been explored for their fluorescence properties. 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, was synthesized and showed promising photoluminescence properties in both solution and solid states, highlighting potential applications in materials science (Zuo-qi, 2015).

Use in Polymer Synthesis

This compound and its analogs have been employed in polymer science. For instance, its structural analogs were used as initiators in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile, contributing to advancements in polymer chemistry (Al‐harthi et al., 2007).

Role in Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to this compound, has been identified as a versatile starting material in organometallic synthesis. Its derivatives have been used in creating various organometallic intermediates, demonstrating its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).

Catalysis and Organic Synthesis

The compound and its derivatives have been explored in catalysis and organic synthesis. For example, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, structurally related to this compound, were used in palladium-catalyzed reactions with 2-alkynylphenols, leading to the formation of indeno[1,2-c]chromenes (Pan et al., 2014).

Exploration in Novel Organic Reactions

The compound's analogs have been instrumental in novel organic reactions. For instance, the synthesis of 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes under solvent-free conditions was catalyzed by KHSO4, using a structure similar to this compound, showcasing innovative approaches in green chemistry (Joshi, Suresh, & Adimurthy, 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(2-bromoethyl)benzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in chemical reactions due to its stability and aromaticity .

Mode of Action

This compound undergoes electrophilic aromatic substitution . This process involves two main steps :

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This reaction allows the introduction of various functional groups onto the benzene ring, which can lead to the formation of a wide range of organic compounds .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. These properties can be influenced by factors such as the compound’s molecular weight (185.061) , its solubility, and its interactions with biological molecules .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can serve as a precursor for the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature, the concentration of the reactants, and the presence of catalysts . Additionally, the stability of the compound can be influenced by factors such as pH, temperature, and exposure to light .

Properties

IUPAC Name

1-bromo-3-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCLHJHUMKCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559356
Record name 1-Bromo-3-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40422-70-6
Record name 1-Bromo-3-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenethyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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